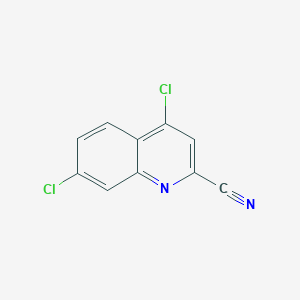

4,7-Dichloroquinoline-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,7-Dichloroquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

One of the most prominent applications of 4,7-Dichloroquinoline-2-carbonitrile is in the field of antimalarial drug development. It serves as an intermediate for several antimalarial agents, including hydroxychloroquine sulfate, which is used to treat malaria and autoimmune diseases such as lupus .

Recent studies have demonstrated that derivatives of this compound exhibit significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance:

- In vitro Efficacy : The compound showed IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for resistant strains .

- In vivo Studies : Animal models infected with P. falciparum demonstrated substantial antiplasmodial activity when treated with formulations containing this compound .

Antibacterial and Antifungal Activities

Beyond its antimalarial properties, this compound has shown promising antibacterial and antifungal activities. Research indicates that it can inhibit various bacterial strains and fungi, potentially offering new avenues for treating infections resistant to conventional antibiotics .

Insecticidal Applications

Recent investigations have highlighted the insecticidal properties of quinoline derivatives, including this compound. Studies have reported significant larvicidal and pupicidal effects against mosquito vectors responsible for malaria and dengue transmission:

- Toxicity Levels : Lethal toxicity ranged from 4.408 µM/mL for first instar larvae to 10.669 µM/mL for pupae in Aedes aegypti and Anopheles stephensi populations .

Table 1: Antiplasmodial Activity of this compound Derivatives

| Compound | IC50 (nM) | Strain Type | Reference |

|---|---|---|---|

| This compound | 6.7 | Chloroquine-sensitive | |

| This compound | 8.5 | Chloroquine-resistant |

Table 2: Insecticidal Efficacy Against Mosquito Vectors

| Species | Lethal Concentration (µM/mL) | Development Stage |

|---|---|---|

| Aedes aegypti | 5.016 | Larva |

| Aedes aegypti | 10.669 | Pupa |

| Anopheles stephensi | 4.408 | Larva |

| Anopheles stephensi | 7.958 | Pupa |

Case Studies

- Hydroxychloroquine Development : The role of this compound as an intermediate in synthesizing hydroxychloroquine has been pivotal in treating malaria and autoimmune diseases .

- Antibacterial Research : Studies exploring the antibacterial activity of quinoline derivatives have indicated that modifications to the structure can enhance efficacy against resistant bacterial strains .

- Insect Vector Control : Research focused on developing new insecticides based on quinoline derivatives has shown that these compounds can effectively reduce mosquito populations responsible for disease transmission .

Eigenschaften

Molekularformel |

C10H4Cl2N2 |

|---|---|

Molekulargewicht |

223.05 g/mol |

IUPAC-Name |

4,7-dichloroquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2/c11-6-1-2-8-9(12)4-7(5-13)14-10(8)3-6/h1-4H |

InChI-Schlüssel |

VJLZHMDYSYFMPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(N=C2C=C1Cl)C#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.